2-Butoxy-1,3,2-dioxaphospholane 2-oxide

Beschreibung

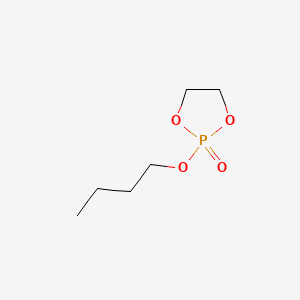

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67554-09-0 |

|---|---|

Molekularformel |

C6H13O4P |

Molekulargewicht |

180.14 g/mol |

IUPAC-Name |

2-butoxy-1,3,2λ5-dioxaphospholane 2-oxide |

InChI |

InChI=1S/C6H13O4P/c1-2-3-4-8-11(7)9-5-6-10-11/h2-6H2,1H3 |

InChI-Schlüssel |

PBCCGCZHDKGPSH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOP1(=O)OCCO1 |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 2 Butoxy 1,3,2 Dioxaphospholane 2 Oxide and Analogs

Conventional Synthesis of Cyclic Phosphate (B84403) Esters

The traditional approach to synthesizing cyclic phosphate esters like 2-Butoxy-1,3,2-dioxaphospholane 2-oxide involves a sequence of reactions starting from basic chemical building blocks. nih.govsemanticscholar.org This pathway relies on the creation and subsequent functionalization of a highly reactive intermediate.

The final and crucial step in forming the target molecule is the esterification of 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide. sigmaaldrich.comresearchgate.net This reaction involves treating the cyclic chlorophosphate intermediate with an appropriate alcohol. In the case of this compound synthesis, n-butanol is the alcohol used. The process is versatile, allowing for the creation of a diverse library of cyclic phosphate monomers by simply varying the alcohol used in this final functionalization step. nih.gov This reaction is typically performed as a quench of the chlorophosphate intermediate with the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the resulting hydrochloric acid. nih.gov

2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as cyclic chlorophosphate or COP) is a pivotal intermediate in the synthesis of numerous organophosphorus compounds. sigmaaldrich.com Its importance stems from the high reactivity of the phosphorus-chlorine bond, which allows for facile nucleophilic substitution. This property makes it an essential precursor for producing a wide range of biologically relevant molecules, such as phospholipids, nucleolipids, and polyphosphoesters. sigmaaldrich.comsigmaaldrich.com In the context of producing this compound, it serves as the immediate precursor that is functionalized with the butoxy group. nih.govresearchgate.net The entire synthetic strategy, whether in batch or flow, is designed around the successful formation and subsequent reaction of this intermediate. nih.govsemanticscholar.org

The synthesis of the key intermediate, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, typically begins with the reaction between phosphorus trichloride (B1173362) (PCl₃) and ethylene (B1197577) glycol. nih.govsemanticscholar.org This process is generally conducted in two distinct stages:

Formation of 2-Chloro-1,3,2-dioxaphospholane: Ethylene glycol is reacted with phosphorus trichloride in an organic solvent, such as dichloromethane. google.comgoogle.com This reaction yields the cyclic chlorophosphite intermediate, 2-Chloro-1,3,2-dioxaphospholane, and releases two equivalents of gaseous hydrogen chloride (HCl). nih.govsemanticscholar.org Managing the release of corrosive HCl gas is a significant safety concern, particularly during large-scale batch production. nih.gov

Oxidation: The resulting 2-Chloro-1,3,2-dioxaphospholane is then oxidized to form the more stable pentavalent phosphorus compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide. google.com This oxidation can be achieved using various oxidizing agents, including molecular oxygen or ozone. sigmaaldrich.comgoogle.comgoogle.com The reaction with oxygen is often performed under pressure to improve mass transfer and reaction rates. nih.gov

Below is a table summarizing a conventional synthetic method.

Table 1: Conventional Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide| Step | Reactants | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1. Cyclization | Phosphorus trichloride, Ethylene glycol | Dichloromethane | 5 °C | 2-Chloro-1,3,2-dioxaphospholane |

| 2. Oxidation | 2-Chloro-1,3,2-dioxaphospholane, Oxygen | Dichloromethane | - | 2-Chloro-1,3,2-dioxaphospholane 2-oxide |

Data sourced from patent CN102775446A. google.com

Development of Efficient and Scalable Synthetic Processes

The challenges associated with conventional batch synthesis, particularly safety hazards and the instability of intermediates, have driven the development of more advanced and scalable manufacturing processes. nih.govrsc.org

Continuous flow chemistry has emerged as a superior alternative for the production of cyclic phosphate monomers, including this compound (referred to as BEP in some studies). nih.govrsc.org This technology offers significant advantages by mitigating safety issues and improving process control. semanticscholar.orgresearchgate.net

A modular flow platform has been designed to conduct the entire 3-step synthesis in a concatenated manner: nih.govresearchgate.net

Module 1: Synthesizes the cyclic chlorophosphite (2-Chloro-1,3,2-dioxaphospholane) by reacting phosphorus trichloride and ethylene glycol. The flow setup allows for better control over the release of HCl gas. nih.gov

Module 2: The output from the first module is directly fed into a second module for the oxidation step. Using molecular oxygen, this module achieves a rapid and quantitative conversion of the chlorophosphite to the chlorophosphate derivative within seconds. nih.govrsc.org

Final Quench: The effluent from the second module, containing the 2-Chloro-1,3,2-dioxaphospholane 2-oxide intermediate, is collected in a vessel containing butanol and a base. nih.gov This semi-batch quench completes the synthesis, affording the final this compound monomer after purification. nih.govrsc.org

Significant efforts have been made to optimize the reaction conditions within the flow synthesis framework to maximize yield and throughput. nih.gov For the critical oxidation step (conversion of 2-Chloro-1,3,2-dioxaphospholane to its 2-oxide form), parameters such as temperature, pressure, and residence time have been fine-tuned.

The table below presents the optimized conditions for the continuous flow oxidation step.

Table 2: Optimized Conditions for Continuous Flow Oxidation| Parameter | Optimized Value |

|---|---|

| Temperature | 65 °C |

| Oxygen Pressure | 15 bar |

| Residence Time | 21 seconds |

| Oxygen Equivalents | 4 |

Data derived from research on modular flow chemistry. nih.gov

Synthesis of Structurally Related Alkoxy-substituted Dioxaphospholane 2-oxide Monomers

The synthesis of structurally related analogs of this compound is primarily achieved by modifying the alkoxy substituent attached to the phosphorus atom. This allows for the fine-tuning of the monomer's properties, which can influence the characteristics of the resulting polymers. A common and effective strategy involves the use of a key intermediate, 2-chloro-1,3,2-dioxaphospholane 2-oxide, often referred to as ethylene chlorophosphate. nih.gov

This precursor is typically synthesized in a two-step process. First, ethylene glycol is reacted with phosphorus trichloride to form 2-chloro-1,3,2-dioxaphospholane. google.comomicsonline.org This intermediate is then oxidized using various oxidizing agents, such as oxygen or ozone, to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide. google.comgoogle.com The subsequent reaction of this chlorinated intermediate with a desired alcohol (ROH) or its corresponding alkoxide (RO⁻) results in the substitution of the chlorine atom with the alkoxy group (-OR), yielding the target 2-alkoxy-1,3,2-dioxaphospholane 2-oxide monomer. This method is analogous to the Williamson ether synthesis, where an alkoxide acts as a nucleophile. masterorganicchemistry.com

The versatility of the synthetic approach using 2-chloro-1,3,2-dioxaphospholane 2-oxide allows for the incorporation of a wide range of alkoxy groups. By selecting the appropriate alcohol, monomers with varying chain lengths, branching, and unsaturation can be prepared. For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the well-studied 2-methoxy-1,3,2-dioxaphospholane (B12005156) 2-oxide and 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, respectively. beilstein-journals.orgresearchgate.netacs.org These smaller alkoxy-substituted monomers are frequently used in fundamental polymerization studies.

The introduction of bulkier groups, such as a tert-butoxy (B1229062) group from tert-butanol, is also feasible. masterorganicchemistry.com The use of a bulky base like potassium tert-butoxide is common in organic synthesis, highlighting the reactivity of this alkoxide. masterorganicchemistry.com While direct synthesis examples for butenoxy and heptyloxy substituted dioxaphospholane 2-oxides are less commonly detailed in readily available literature, the general synthetic route remains applicable. It involves the reaction of 2-chloro-1,3,2-dioxaphospholane 2-oxide with the corresponding butenol (B1619263) or heptanol.

The table below summarizes the synthesis of various alkoxy-substituted dioxaphospholane 2-oxide monomers.

| Alkoxy Substituent | Target Monomer | Typical Reactants | Reference |

|---|---|---|---|

| Methoxy (B1213986) | 2-methoxy-1,3,2-dioxaphospholane 2-oxide | Methanol, 2-chloro-1,3,2-dioxaphospholane 2-oxide | beilstein-journals.orgresearchgate.net |

| Ethoxy | 2-ethoxy-1,3,2-dioxaphospholane 2-oxide | Ethanol, 2-chloro-1,3,2-dioxaphospholane 2-oxide | beilstein-journals.orgresearchgate.netacs.org |

| tert-Butoxy | 2-tert-butoxy-1,3,2-dioxaphospholane 2-oxide | tert-Butanol, 2-chloro-1,3,2-dioxaphospholane 2-oxide | researchgate.net |

| Butoxy | This compound | Butanol, 2-chloro-1,3,2-dioxaphospholane 2-oxide | alfa-chemistry.com |

| Allyloxy | 2-allyloxy-1,3,2-dioxaphospholane 2-oxide | Allyl alcohol, 2-chloro-1,3,2-dioxaphospholane 2-oxide | researchgate.net |

A key strategy in modern polymer chemistry is the synthesis of functional polymers through the modification of a precursor polymer. ucsf.eduresearchgate.net This involves designing and synthesizing monomers that contain specific functional groups. These groups are chosen to be unreactive under polymerization conditions but can undergo efficient and selective chemical reactions on the resulting polymer. This approach allows for the creation of a diverse library of functional materials from a single parent polymer.

For the dioxaphospholane 2-oxide family, this is achieved by incorporating a functional group into the alkoxy side chain. A notable example is the synthesis of monomers bearing alkene or alkyne functionalities. The synthesis of 2-allyl-2-oxo-1,3,2-dioxaphospholane involves the use of allyl alcohol. researchgate.net The allyl group in the resulting polymer is available for post-polymerization modification via reactions like thiol-ene "click" chemistry. researchgate.net This allows for the attachment of various thiol-containing molecules, introducing new functionalities along the polymer backbone.

Another sophisticated approach is the incorporation of protected functional groups, such as a benzyloxy-protected hydroxyl group. researchgate.net A monomer like 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide can be polymerized, and the hydroxyl groups can then be revealed by the mild removal of the benzyl (B1604629) protecting group via catalytic hydrogenation. This method leaves the polymer backbone intact and yields a hydrophilic polymer with pendant hydroxyl groups. researchgate.net

The table below details examples of dioxaphospholane 2-oxide monomers designed for post-polymerization modification.

| Monomer | Functional Group for Modification | Post-Polymerization Reaction Type | Reference |

|---|---|---|---|

| 2-allyl-2-oxo-1,3,2-dioxaphospholane | Allyl (alkene) | Thiol-ene click chemistry | researchgate.net |

| 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide | Benzyloxy (protected hydroxyl) | Deprotection (e.g., catalytic hydrogenation) | researchgate.net |

Iii. Advanced Polymerization Chemistry of 2 Butoxy 1,3,2 Dioxaphospholane 2 Oxide Monomers

Ring-Opening Polymerization (ROP) Mechanisms and Catalysis

The ROP of cyclic phosphate (B84403) esters like 2-Butoxy-1,3,2-dioxaphospholane 2-oxide can be initiated by a variety of catalytic systems, each operating through distinct mechanisms. The choice of catalyst is critical as it dictates the polymerization control, reaction rate, and potential for side reactions.

The propagation in the ROP of cyclic phosphates involves the nucleophilic attack on the monomer, leading to the cleavage of an endocyclic P–O bond. The nature of the active species at the propagating chain end is determined by the catalytic system employed.

Anionic/Coordinative Propagation: In metal-catalyzed systems, such as those using stannous octoate or magnesium alkoxides, the active species is typically a metal alkoxide. researchgate.net The polymerization proceeds via a coordination-insertion mechanism. researchgate.net Here, the monomer first coordinates to the metal center, which activates the phosphorus atom for nucleophilic attack by the alkoxide chain end. The monomer is then inserted between the metal and the alkoxy group, extending the polymer chain. For instance, with stannous octoate and an alcohol initiator (ROH), the active species is believed to be a tin(II) alkoxide, formed by the reaction between Sn(Oct)₂ and the alcohol. researchgate.net

Nucleophilic/Anionic Propagation in Organocatalysis: In organocatalytic systems using strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazenes, the mechanism often involves the activation of an initiating alcohol. nih.govresearchgate.net The base deprotonates the alcohol, generating a highly nucleophilic alkoxide anion. This alkoxide then initiates the polymerization by attacking the electrophilic phosphorus atom of the monomer. The propagating species is an alcoholate anion, which continues to add monomer units. researchgate.net

Bifunctional Catalysis: Some organocatalytic systems operate through a bifunctional mechanism. For example, a catalyst system comprising a thiourea (B124793) and a strong base can activate both the monomer and the initiator simultaneously. nsf.gov The thiourea component activates the monomer via hydrogen bonding, enhancing its electrophilicity, while the base activates the initiator or propagating chain end by deprotonation. nsf.gov This cooperative action facilitates controlled and rapid polymerization.

Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters and phosphates, offering a metal-free alternative with high activity and control. utwente.nl

Amidine and Guanidine Bases: Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and DBU are effective catalysts. researchgate.net TBD can act as a nucleophilic catalyst itself, directly attacking the monomer, or it can function as a base to activate an alcohol initiator. researchgate.net DBU typically operates via the latter mechanism, activating the initiator/chain end. researchgate.net

Phosphazene Bases: These are extremely strong, non-nucleophilic bases that can significantly enhance the nucleophilicity of an initiator by deprotonation. nih.gov Their use allows for fast and controlled anionic ROP of cyclic monomers. nih.gov

Bifunctional Catalysts: Systems combining a hydrogen-bond donor (like thiourea) with a base (like an amidine or cyclopropenimine) have shown high efficiency. nsf.govresearchgate.net The dual activation mechanism allows for polymerization of even less reactive monomers under mild conditions. researchgate.net The pairing and pKa match between the base and the co-catalyst are critical for optimizing polymerization kinetics and achieving narrow molecular weight distributions. nsf.gov

Below is a table summarizing common organocatalytic systems used for the ROP of cyclic phosphates.

Table 1: Organocatalytic Systems for Cyclic Phosphate ROP

| Catalyst System | Type | Proposed Mechanism | Key Features |

|---|---|---|---|

| DBU / Alcohol | Amidine Base | Initiator/Chain End Activation | Metal-free, good control. researchgate.net |

| TBD / Alcohol | Guanidine Base | Nucleophilic or Initiator Activation | High activity, can be sensitive. researchgate.net |

| Phosphazene Base / Alcohol | Superbase | Initiator/Chain End Activation | Extremely high rates, controlled polymerization. nih.gov |

| Thiourea / Base | Bifunctional | Monomer & Initiator Activation | High versatility and activity, tunable system. nsf.gov |

| N-Heterocyclic Carbenes (NHCs) | Carbene | Zwitterionic or Nucleophilic | Can initiate polymerization directly. utwente.nl |

Metal-based systems are widely used for the ROP of cyclic esters and phosphates due to their high efficiency and robustness.

Stannous Octoate (Sn(Oct)₂): This is one of the most common catalysts, typically used with an alcohol co-initiator (e.g., dodecanol). researchgate.net The polymerization of the related 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) initiated by Sn(Oct)₂/dodecanol (B89629) proceeds via a coordination-insertion mechanism. researchgate.net NMR analysis has shown that each alcohol molecule initiates the growth of one polymer chain. researchgate.net However, a notable side reaction is intermolecular chain transfer, which can lead to branched structures, especially at extended reaction times after monomer equilibrium is reached. researchgate.net

Magnesium Complexes: Well-defined magnesium complexes, such as heteroleptic BHT-alkoxy magnesium complexes (e.g., [(BHT)Mg(OBn)(THF)]₂), are effective and versatile catalysts for the ROP of various cyclic ethylene (B1197577) phosphate monomers. rsc.org These catalysts demonstrate high activity over a broad temperature range and can achieve fast and controlled polymerization with minimal side reactions like chain branching. rsc.org Mononuclear magnesium bis(alkoxide) complexes have also been reported for the ROP of cyclic esters, though control can sometimes be challenging without the use of co-catalysts or coordinating solvents. nsf.gov

Polymerization Kinetics and Thermodynamic Considerations

The feasibility and outcome of the ROP of this compound are governed by both kinetic and thermodynamic factors.

Kinetic studies provide insight into the reaction mechanism and allow for the optimization of polymerization conditions. For the closely related monomer 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), kinetic studies of the ROP co-initiated by stannous octoate and dodecanol have been performed. researchgate.net

The polymerization was found to be a first-order reaction with respect to the monomer concentration. researchgate.net

The reaction rate is influenced by the catalyst and initiator concentrations, as well as the temperature. researchgate.net

Kinetic data supports the formation of an active stannous alkoxide species and a coordination-insertion polymerization mechanism. researchgate.net

The table below presents kinetic data for the ROP of a related cyclic phosphate, which provides a basis for understanding the polymerization of the butoxy-substituted monomer.

Table 2: Representative Kinetic Data for ROP of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP) with Sn(Oct)₂

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Reaction Order | Varied monomer concentration | First-order with respect to EEP monomer | researchgate.net |

| Mechanism | NMR and kinetic analysis | Coordination-insertion mechanism proposed | researchgate.net |

| Side Reactions | Extended reaction time | Intermolecular chain transfer leading to branching | researchgate.net |

| Polymer Structure | Controlled conditions | Linear poly(ethylene ethyl phosphate) with hydroxyl end groups | researchgate.net |

The ROP of many cyclic monomers is a reversible process, leading to an equilibrium between the monomer and the polymer. wiley-vch.de This is particularly true for five- and six-membered ring systems.

Thermodynamic Driving Force: The primary driving force for the ROP of cyclic compounds is the relief of ring strain. wiley-vch.de Five-membered rings like this compound possess moderate ring strain, which provides a negative enthalpy of polymerization (ΔHₚ), favoring the polymer at lower temperatures. wiley-vch.de

Entropy and Ceiling Temperature: The conversion of monomer molecules into a polymer chain is associated with a loss of translational degrees of freedom, resulting in a negative entropy of polymerization (ΔSₚ). wiley-vch.de According to the Gibbs free energy equation (ΔGₚ = ΔHₚ - TΔSₚ), polymerization is only spontaneous (ΔGₚ < 0) when the enthalpic contribution outweighs the entropic term. This leads to the concept of a ceiling temperature (T_c) , above which the polymer is thermodynamically unstable and depolymerizes back to the monomer. wiley-vch.de

Monomer-Polymer Equilibrium: Due to the reversibility of the propagation step, the polymerization does not proceed to complete monomer conversion. wiley-vch.de Instead, it reaches an equilibrium state characterized by a specific equilibrium monomer concentration ([M]ₑ). wiley-vch.debeilstein-journals.org This equilibrium concentration is dependent on temperature and the specific monomer-polymer system. For polyphosphate kinase-catalyzed reactions, an equilibrium is reached where a significant fraction of the nucleotide diphosphate (B83284) (analogous to the monomer) remains. beilstein-journals.org This inherent reversibility means that polyphosphates can be designed for depolymerization under specific conditions, a feature relevant for creating responsive or degradable materials. kennemurgroup.com

Control over Polymer Microstructure and Molecular Architecture

Achieving precise control over the polymer's microstructure, including its linearity, molecular weight, and the absence of unwanted side products, is paramount for tailoring the material properties for specific applications.

The synthesis of well-defined, linear polyphosphoesters from 2-alkoxy-1,3,2-dioxaphospholane 2-oxides relies on the careful selection of catalysts and reaction conditions to promote chain growth while suppressing side reactions. Ring-opening polymerization (ROP) is the most effective method for producing high molecular weight polymers with a linear topology. acs.org

Key strategies include:

Coordination-Insertion Polymerization: The use of metal-based catalysts, such as stannous octoate or specific magnesium complexes, is a common strategy. rsc.orgsigmaaldrich.com For example, heteroleptic BHT-Mg(OR) complexes have been shown to be highly effective for the ROP of various cyclic ethylene phosphate monomers. These catalysts operate through a coordination-insertion mechanism, which can significantly limit branching. rsc.org

Anionic Polymerization: Anionic ROP, often initiated by alkoxides, can produce linear polymers, but the propagating chain end can sometimes act as a nucleophile, leading to side reactions. The choice of counter-ion and solvent is critical in modulating the reactivity of the active center.

Cationic Polymerization: Cationic ROP is another pathway, though it can be more prone to transfer reactions that disrupt the linear structure. acs.org

The synthesis of the monomer itself, often from a precursor like 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, is a critical first step that must yield a high-purity product to ensure successful polymerization. sigmaaldrich.comnih.govsigmaaldrich.com

During the polymerization of cyclic phosphoesters, two primary side reactions can compromise the desired polymer architecture: intermolecular and intramolecular transesterification. Intermolecular transesterification leads to chain scrambling and branching, while intramolecular transesterification (backbiting) results in the formation of macrocycles.

Methods to control these side reactions include:

Catalyst Selection: Advanced catalyst systems are designed to be highly selective for ring-opening propagation over transesterification. For instance, certain magnesium complexes can achieve near-complete monomer conversion with less than 1% chain branching. rsc.org

Low Temperatures: Polymerization at lower temperatures can reduce the rate of side reactions, which typically have higher activation energies than the propagation step.

Reaction Time: Limiting the reaction time, especially after high monomer conversion is achieved, can prevent prolonged exposure of the polymer backbone to active species, thereby reducing the extent of chain scrambling. acs.org

Monomer Structure: The steric bulk of the side group on the phosphate monomer can influence the propensity for side reactions. While no specific data is available for the butoxy group, it is a general principle in this class of monomers.

Achieving a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ) is a hallmark of a controlled or living polymerization. This control is essential for producing materials with predictable and reproducible properties.

Key approaches for precision control include:

Living Polymerization: In a living polymerization, the initiation step is fast and efficient, and there are no termination or chain transfer reactions. This allows the polymer chains to grow linearly with monomer consumption. The final molecular weight is determined by the initial monomer-to-initiator ratio.

Catalyst Systems: Metal-catalyzed ROP systems often provide excellent control over molecular weight and dispersity. acs.org The choice of initiator, such as an alcohol in conjunction with a catalyst like stannous octoate, allows for a defined number of polymer chains to be grown.

Kinetic Control: By carefully controlling reaction parameters such as temperature, concentration, and reaction time, the polymerization can be stopped at the desired point, yielding polymers of a specific molecular weight.

The table below summarizes findings for catalyst systems used in the polymerization of analogous cyclic phosphates, illustrating the control achievable over polymer characteristics.

| Catalyst/Initiator System | Monomer | Mn ( g/mol ) | Đ (Mw/Mn) | Polymer Architecture |

| Stannous Octoate / Dodecanol | 2-Ethoxy-2-oxo-1,3,2-dioxaphospholane | Up to 15,000 | 1.1 - 1.3 | Linear |

| [(BHT)Mg(OBn)(THF)]₂ | 2-Methoxy-2-oxo-1,3,2-dioxaphospholane | >20,000 | < 1.15 | Linear (<1% branching) |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 2-Methoxy-2-oxo-1,3,2-dioxaphospholane | Variable | > 1.3 | Branched |

This table presents illustrative data from studies on closely related analogs to demonstrate general principles.

Rational Design of Copolymers

The ability to create copolymers from this compound and other monomers opens up vast possibilities for designing materials with tailored functionalities, such as amphiphilicity for self-assembly or stimuli-responsive behavior.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of such structures involving a polyphosphoester block typically relies on a living polymerization mechanism. The general strategy involves the polymerization of one monomer to create a living polymer chain, which then acts as a macroinitiator for the polymerization of a second monomer.

Common strategies applicable to this system include:

Sequential Anionic ROP: A living anionic polymerization of a monomer like ε-caprolactone could be initiated, followed by the addition of this compound to grow the second block.

Combination of Polymerization Mechanisms: It is possible to combine different types of living polymerizations. For example, a block could be formed using atom transfer radical polymerization (ATRP), followed by a transformation of the active chain end to initiate a ROP of the cyclic phosphate monomer.

Click Chemistry: An alternative route involves synthesizing two different polymer blocks separately with reactive end groups (e.g., an azide (B81097) and an alkyne) and then "clicking" them together. The precursor 2-chloro-1,3,2-dioxaphospholane 2-oxide is noted as a reactant for synthesizing block copolymers with clickable polyphosphoesters. sigmaaldrich.com

Sequential monomer addition is the cornerstone technique for producing well-defined block copolymers via living polymerization. rsc.org The process requires that the active center at the end of the first polymer block is capable of initiating the polymerization of the second monomer.

The typical procedure is as follows:

First Block Synthesis: The first monomer (e.g., a lactone, or another cyclic phosphate) is polymerized under living conditions until it is fully consumed.

Chain End Integrity: It is crucial that the polymer chains remain "living" with their active ends intact.

Second Monomer Addition: The second monomer (e.g., this compound) is introduced to the reactor, and polymerization resumes, adding the second block to the end of the first.

Post-Polymerization Functionalization of Polyphosphoesters

Post-polymerization functionalization is a powerful strategy for designing advanced polyphosphoesters (PPEs) with tailored properties and functionalities. acs.org This approach involves first synthesizing a precursor polymer with reactive handles in its pendant chains, followed by chemical reactions to introduce desired moieties. The pentavalent nature of the phosphorus atom in the polymer backbone facilitates the incorporation of a wide array of functional groups, enabling the modification of the polymer's physical and chemical characteristics. acs.org This methodology is particularly advantageous as it allows for the creation of diverse materials from a single parent polymer, bypassing the need to synthesize multiple complex monomers.

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile tool for the post-polymerization modification of PPEs. nih.govhep.com.cn This reaction proceeds via a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (ene), typically under UV irradiation in the presence of a photoinitiator. nih.gov The reaction is known for its high yield, rapid kinetics, and tolerance to various functional groups, making it ideal for modifying complex polymer structures.

To utilize this method, a precursor PPE bearing pendant unsaturations is first synthesized. For instance, a monomer such as 2-(but-3-enoxy)-1,3,2-dioxaphospholane 2-oxide can be polymerized to yield a polymer with pendant butenyl groups. nih.gov These alkene functionalities serve as reactive sites for the subsequent thiol-ene reaction.

In a notable study, a block copolymer, PEG-b-poly(2-but-3-enoxy-1,3,2-dioxaphospholane 2-oxide) (PEG-b-PBenEP), was functionalized with different thiol-containing molecules to introduce lipophilic side-chains. nih.gov The modification was achieved by reacting the polymer with an excess of the desired thiol, such as dodecane-1-thiol (dodecSH) or a custom-synthesized tocopherol-thiol (TocoSH), in the presence of 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) as a photo-initiator. nih.gov

The reaction with dodecane-1-thiol proceeded to completion, as confirmed by ¹H NMR spectroscopy, which showed the complete disappearance of the signals corresponding to the butenyl protons. nih.gov In the case of the bulkier tocopherol-thiol, the conjugation yield was approximately 70%, a limitation attributed to the steric hindrance of the large tocopherol moiety. nih.gov Size exclusion chromatography (SEC) analysis confirmed that the polymer backbone remained intact during the modification process, with an expected shift to shorter elution times indicative of an increase in molecular weight. nih.gov

Table 1: Thiol-Ene Functionalization of PEG-b-PBenEP Precursor Polymer

| Thiol Reagent | Molar Excess (vs. Butenyl Groups) | Photoinitiator | Reaction Outcome | Conjugation Yield | Reference |

| Dodecane-1-thiol | 1.5 eq. | DMPA | Complete functionalization | ~100% | nih.gov |

| Tocopherol-thiol | 4.6 eq. | DMPA | Partial functionalization | ~70% | nih.gov |

This strategy demonstrates the effective use of thiol-ene chemistry to append specific side-chains, thereby altering the polymer's properties, such as its hydrophilic/hydrophobic balance, for applications like drug delivery. nih.gov

Polymer-analogous reactions offer a broad platform for introducing diverse chemical functionalities onto a polyphosphoester backbone. These reactions modify a precursor polymer in one or more steps to generate a new polymer with altered properties or capabilities. This approach is distinct from incorporating functionality via the monomer itself and allows for complex structures to be built upon a simple, pre-formed scaffold. researchgate.net

A key example involves the use of precursor polymers containing reactive P-H bonds, such as poly(oxyethylene H-phosphonate). researchgate.net These P-H groups are amenable to several transformation chemistries. In one synthetic route, poly(oxyethylene H-phosphonate) was reacted with 4-ethenyl-1,3-dioxolan-2-one. This reaction involves the addition of the P-H group across the vinyl double bond, successfully grafting cyclic carbonate functionalities onto the polymer side chains. researchgate.net

Furthermore, the unreacted P-H groups on the same polymer backbone can undergo subsequent modifications. The Atherton-Todd reaction, for instance, can be employed to convert the remaining P-H groups into phosphate P-OCH₃ groups. researchgate.net This two-step, sequential modification on the same precursor polymer highlights the versatility of polymer-analogous reactions in creating multifunctional materials. The 1,3-dioxolan-2-one rings introduced in the first step can also be further modified, for example, through aminolysis, to generate new polyphosphoesters bearing hydroxyurethane fragments in their side chains. researchgate.net

Another important polymer-analogous reaction is the oxidation of poly(alkylene H-phosphonate)s to the corresponding poly(alkylene phosphodiester)s, which contain acidic –O–P(O)(OH)–O– fragments. encyclopedia.pub This transformation is typically achieved easily and with near-quantitative yields, providing a straightforward method to introduce acidic groups along the polymer chain. encyclopedia.pub

Table 2: Examples of Polymer-Analogous Reactions on Polyphosphoester Precursors

| Precursor Polymer | Reagent(s) | Reaction Type | Introduced Functionality | Reference |

| Poly(oxyethylene H-phosphonate) | 4-ethenyl-1,3-dioxolan-2-one | P-H addition to C=C | 1,3-dioxolan-2-one | researchgate.net |

| Poly(oxyethylene H-phosphonate) with residual P-H groups | Methanol (B129727), CCl₄, Base | Atherton-Todd Reaction | Phosphate P-OCH₃ | researchgate.net |

| Poly(alkylene H-phosphonate) | Oxidizing Agent | Oxidation | Phosphodiester (P-OH) | encyclopedia.pub |

| Polyphosphoester with 1,3-dioxolan-2-one groups | Amine | Aminolysis | Hydroxyurethane | researchgate.net |

These examples underscore the capacity of polymer-analogous reactions to systematically and sequentially introduce a variety of chemical functionalities, enabling the precise tuning of a polyphosphoester's chemical structure and properties from a common polymeric starting material.

Iv. Fundamental Chemical Reactivity and Transformations of Dioxaphospholane 2 Oxide Systems

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of 1,3,2-dioxaphospholane 2-oxides is a key feature governing their reactivity. This strain facilitates reactions with a variety of nucleophiles, resulting in the cleavage of a phosphorus-oxygen bond and the opening of the ring.

Reactions with Organometallic Reagents (e.g., Grignard reagents)

The reaction of 1,3,2-dioxaphospholane 2-oxides with potent organometallic nucleophiles, such as Grignard reagents (R-MgX), serves as a valuable method for forming new carbon-phosphorus bonds. masterorganicchemistry.com This process involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic phosphorus atom. The subsequent cleavage of one of the endocyclic P-O bonds opens the ring, yielding a linear hydroxyalkyl phosphinate derivative.

For instance, the reaction of a 2-alkoxy-1,2-oxaphospholane 2-oxide with various Grignard reagents can produce γ-hydroxypropyl P-chirogenic phosphine (B1218219) oxides and phosphinates. researchgate.net This transformation highlights the utility of the ring-opening strategy in synthesizing functionally complex organophosphorus compounds from cyclic precursors. The reaction proceeds via an addition-elimination mechanism at the phosphorus center, where the Grignard reagent adds to the phosphoryl group, followed by the opening of the strained ring. masterorganicchemistry.com

Regioselectivity in Ring-Opening Products

Regioselectivity in the ring-opening of unsymmetrical cyclic esters like dioxaphospholanes is a critical aspect that determines the final product structure. The site of nucleophilic attack is influenced by both steric and electronic factors within the molecule and the nature of the reaction conditions. clockss.org In reactions involving nucleophilic attack at the phosphorus atom of a 1,3,2-dioxaphospholane 2-oxide, the "ring-opening" is the cleavage of a P-O bond within the ring, rather than a C-O bond.

The regioselective formation of specific products, such as chiral 3-hydroxypropylphosphinates from the reaction of cyclic oxaphospholanes with Grignard reagents, is explained by the formation of a pentavalent trigonal bipyramidal (TBP) phosphorane intermediate. researchgate.net Due to a high energetic barrier, this intermediate may be restricted from undergoing pseudorotation, a process that could interchange the positions of substituents and lead to different products. researchgate.net This lack of pseudorotation ensures that the reaction proceeds through a specific, lower-energy pathway, resulting in a single major regioisomer.

The principles of regioselectivity are well-documented in analogous systems like epoxides. Under basic or nucleophilic conditions, the attack typically occurs at the sterically least hindered carbon (an SN2-type mechanism). d-nb.infolibretexts.orgyoutube.com Conversely, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. d-nb.infolibretexts.orgyoutube.com While the attack in dioxaphospholanes is on the phosphorus atom, the underlying principles of steric hindrance and electronic stabilization of intermediates remain relevant in predicting reaction outcomes.

Below is a table summarizing the general principles of regioselectivity in the ring-opening of strained rings.

Table 1: Factors Influencing Regioselectivity in Ring-Opening Reactions| Condition | Dominant Mechanism | Site of Nucleophilic Attack | Rationale |

|---|---|---|---|

| Basic/Nucleophilic | SN2-like | Least sterically hindered position | The reaction is controlled by steric accessibility, favoring attack at the less crowded site. libretexts.orgyoutube.com |

| Acidic | SN1-like | More substituted position | The reaction proceeds via an intermediate with positive charge character, which is better stabilized at the more substituted position. libretexts.orgyoutube.com |

Stereochemical Implications of Ring-Opening Reactions (general to phospholanes)

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center, such as in a phospholane (B1222863) ring, is fundamental to the reaction mechanism. Depending on the pathway, the reaction can proceed with either inversion or retention of the configuration at the phosphorus atom. researchgate.netmdpi.com

Inversion of Configuration: A direct, one-step nucleophilic substitution (SN2-P mechanism) involves the nucleophile attacking the phosphorus atom from the side opposite to the leaving group. This "backside attack" leads to a pentacoordinate transition state and results in the inversion of the stereochemical configuration at the phosphorus center. semanticscholar.orgyoutube.com

The reaction of a phosphirane with triflic acid, for example, resulted in ring-opening to form a phospholane, but with a complete loss of stereochemical information at the phosphorus center, yielding a racemic product. nih.govacs.org This highlights that the specific reactants and conditions can lead to different stereochemical outcomes.

Stability and Degradation Pathways

Polyphosphoesters, which are polymers synthesized via the ring-opening polymerization of monomers like 2-Butoxy-1,3,2-dioxaphospholane 2-oxide, are known for their degradability. Their stability is highly dependent on the chemical environment and the polymer's specific structure.

Hydrolytic Stability of Polyphosphoester Backbones

The phosphoester linkages in the polymer backbone are susceptible to hydrolysis. The rate of this degradation is significantly influenced by pH. Polyphosphoesters are generally stable under acidic conditions but degrade readily in basic environments. researchgate.netutwente.nl This contrasts with other polymers like polyphosphazenes, which can degrade under both acidic and basic conditions. researchgate.netnih.gov

The primary mechanism for the hydrolytic degradation of polyphosphoesters derived from five-membered ring monomers is a "backbiting" reaction. researchgate.netutwente.nl This process involves an intramolecular attack by the terminal hydroxyl group of a polymer chain onto the adjacent phosphorus center. This attack re-forms a five-membered cyclic intermediate and cleaves the polymer main chain, shortening the polymer. researchgate.netutwente.nl The degradation ultimately produces low-molecular-weight, water-soluble products. researchgate.net

Factors Influencing Degradation Rates and Mechanisms

Several factors can be modulated to control the rate and pathway of polyphosphoester degradation. This tunability is a key advantage for applications where a specific degradation profile is desired.

Key factors include:

pH: As noted, basic conditions significantly accelerate hydrolysis compared to acidic or neutral conditions. researchgate.net

Side-Chain Structure: The nature of the side chains along the polymer backbone plays a crucial role. Increasing the hydrophobicity of the side chains can create a "hydrophobic shielding" effect, which hinders the access of water to the phosphoester backbone and slows the rate of degradation. researchgate.netnih.gov

Terminal End-Groups: Since the dominant degradation pathway is backbiting initiated by terminal hydroxyl groups, modifying or blocking these end-groups can effectively tailor the degradation rate. Capping the hydroxyl ends with a stable group, like a urethane, has been shown to reduce the kinetics of degradation. researchgate.net

Enzymatic Action: In biological environments, enzymes like phosphatases, lipases, and cutinases can catalyze the cleavage of phosphoester bonds, contributing to the degradation process alongside hydrolysis. mdpi.comnih.govnih.gov

The table below details the influence of various factors on the degradation of polyphosphoesters.

Table 2: Summary of Factors Affecting Polyphosphoester Degradation| Factor | Effect on Degradation Rate | Mechanism/Rationale |

|---|---|---|

| High pH (Basic) | Increases | Accelerates hydrolysis of P-O bonds in the main chain. researchgate.netutwente.nl |

| Low pH (Acidic) | Decreases (Stable) | Polyphosphoesters show high stability under acidic conditions. researchgate.netutwente.nl |

| Hydrophobic Side Chains | Decreases | Provides hydrophobic protection, limiting water access to the polymer backbone. researchgate.netnih.gov |

| Terminal -OH Group Blocking | Decreases | Prevents the primary "backbiting" degradation mechanism from initiating. researchgate.net |

| Low Crystallinity | Increases | Amorphous regions are more accessible to water and enzymes for hydrolysis. mdpi.commdpi.com |

| Enzymes | Increases | Specific enzymes can catalyze the cleavage of phosphoester bonds. nih.gov |

Other Significant Reactions of Cyclic Phosphorus Heterocycles

Beyond simple hydrolysis and substitution, the dioxaphospholane ring and its derivatives participate in a variety of significant chemical reactions, including those that lead to the formation of more complex molecular architectures.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. libretexts.org In the realm of organophosphorus chemistry, these reactions provide access to a wide array of phosphorus-containing heterocycles. rsc.org While 2-alkoxy-1,3,2-dioxaphospholane 2-oxides themselves are not typical substrates for cycloadditions, related phosphorus compounds and intermediates derived from them are actively used in such transformations.

The general principle of cycloaddition involves the combination of two unsaturated systems to form a new ring. libretexts.orgpageplace.de Key examples relevant to phosphorus heterocycle synthesis include:

Diels-Alder ([4+2] Cycloaddition): This reaction typically involves a conjugated diene and a dienophile. In the context of phosphorus chemistry, phospholes can act as dienes, or compounds with P=C or P=P bonds can serve as dienophiles to create six-membered rings containing phosphorus. pageplace.de

1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition where a 1,3-dipole reacts with a dipolarophile. uchicago.edunih.gov Nitrile oxides, azides, and nitrones are common 1,3-dipoles that can react with phosphorus-containing alkenes or alkynes to generate five-membered heterocyclic rings. uchicago.edu

[2+2] Cycloaddition: Photochemically or, in the case of ketenes, thermally, two components with double bonds can combine to form a four-membered ring. libretexts.orgyoutube.com

The triple bond in propargyl-substituted fluoroalkyl phosphates, which are related to dioxaphospholane oxides, is a key functional group that can readily participate in azide-alkyne cycloaddition reactions, demonstrating the utility of these systems in building more complex molecules. researchgate.net Similarly, the synthesis of seven-membered P/N heterocycles has been successfully achieved through cycloaddition reactions of azophosphines, with the mechanism being explored through both experimental and computational studies. rsc.org

Table 1: Overview of Cycloaddition Reactions in Phosphorus Heterocycle Synthesis

| Reaction Type | Participating Components | Resulting Ring System | Relevance to Dioxaphospholane Systems |

| Diels-Alder [4+2] | Conjugated Diene + Dienophile (P-containing) | 6-membered P-heterocycle | Synthesis of precursor molecules or related phosphine oxides. |

| 1,3-Dipolar [3+2] | 1,3-Dipole + Dipolarophile (P-containing) | 5-membered P-heterocycle | Functionalization of molecules derived from dioxaphospholane ring-opening. |

| Azide-Alkyne Huisgen Cycloaddition | Azide (B81097) + Alkyne (on a P-ester) | Triazole-containing P-heterocycle | Applicable to functionalized derivatives of 2-alkoxy-dioxaphospholanes. researchgate.net |

The protonation of phospholane derivatives can initiate a cascade of rearrangements, leading to structurally diverse products. The course of these reactions is highly dependent on the stability of the cationic intermediates formed. nih.gov The study of phosphiranes, three-membered phosphorus heterocycles, provides significant insight into these pathways. When treated with a strong acid like triflic acid, phosphiranes undergo P-protonation to form a phosphiranium cation. nih.govacs.org

This initial protonation is followed by a ring-opening step. The cleavage of a P-C bond results in the formation of a carbocation. Computational studies have shown that the formation of a more stable secondary carbocation is favored over a primary one. acs.org This carbocation can then undergo further reactions, such as intramolecular cyclization, leading to the expansion of the ring system. For instance, the protonation of specific P-stereogenic phosphiranes leads to a regiospecific ring-opening and subsequent cyclophosphination to yield five-membered phospholanium cations. nih.gov This transformation highlights a key rearrangement pathway where a strained three-membered ring expands into a more stable five-membered ring. acs.org

These acid-catalyzed rearrangements are not limited to ring expansion. Other processes, such as the Baeyer–Villiger oxidation, involve the formation of a key tetrahedral intermediate (the Criegee intermediate) upon reaction with a peracid, which then rearranges to form an ester. beilstein-journals.org While this is an oxidation, the underlying principle of forming an intermediate that facilitates group migration is a common theme in rearrangement chemistry.

Theoretical and Computational Studies of Reactivity

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and energetics of organophosphorus compounds. acs.org Density Functional Theory (DFT) is frequently employed to model reaction pathways, transition states, and intermediate structures. nih.govchemrxiv.org

Computational studies provide a molecular-level understanding of reaction pathways that are often difficult to probe experimentally. For instance, DFT calculations have been used to support a stepwise mechanism for the formation of five- and seven-membered phosphorus heterocycles from azophosphines. rsc.org These studies can distinguish between concerted and stepwise pathways and identify key intermediates.

In the context of protonation-induced rearrangements, computational analysis of the reaction between a phosphirane and triflic acid revealed the relative stabilities of the possible intermediates. acs.org The calculations confirmed that the pathway involving the more stable secondary carbocation is energetically favored, thus explaining the observed regioselectivity of the reaction. acs.org Similarly, DFT calculations have been performed to understand the diastereoselectivity in [3+2] cycloaddition reactions, suggesting that steric factors in the transition state are the primary controlling element. nih.gov These computational models are crucial for rationalizing experimental outcomes and for designing new, more selective reactions.

The feasibility and outcome of ring transformations, such as the expansion of a phosphirane ring to a phospholane, are governed by the thermodynamics and kinetics of the process. Computational chemistry allows for the calculation of the free energies of reactants, intermediates, transition states, and products. acs.org

Table 2: Computationally Studied Parameters in Phospholane-Related Reactions

| Parameter | Method of Study | Insights Gained | Reference |

| Reaction Mechanism | DFT Calculations | Elucidation of stepwise vs. concerted pathways in cycloadditions. | rsc.org |

| Intermediate Stability | DFT Energy Calculations | Determination of the relative stability of primary vs. secondary carbocations in ring-opening. | acs.org |

| Transition State Geometry | DFT Calculations | Understanding steric factors that control diastereoselectivity in cycloadditions. | nih.gov |

| Activation Free Energy (ΔG‡) | DFT Calculations | Quantifying the kinetic barriers for steps like hydride migration and ring-opening. | acs.org |

| Reaction Energetics | Relative Free Energy Profile | Mapping the thermodynamic landscape of the entire ring expansion transformation. | acs.org |

V. Advanced Applications and Research Directions of Polyphosphoesters Derived from 2 Butoxy 1,3,2 Dioxaphospholane 2 Oxide

Design and Development of Advanced Polymeric Materials

The unique chemical structure of PPEs derived from 2-butoxy-1,3,2-dioxaphospholane 2-oxide allows for the design of sophisticated polymeric materials with tailored properties. The butoxy side chain imparts hydrophobicity, which, when combined with hydrophilic segments, leads to the formation of amphiphilic structures capable of self-assembly and response to environmental stimuli.

Amphiphilic block copolymers, which consist of distinct hydrophobic and hydrophilic segments, can spontaneously self-assemble in aqueous solutions to form ordered nanostructures like micelles and polymersomes. nih.gov Polyphosphoesters derived from this compound can serve as the hydrophobic block in such copolymers. When joined with a hydrophilic block, such as poly(ethylene glycol) (PEG), the resulting amphiphilic polymer can form core-shell nanoparticles. nih.govnih.gov

These nanoparticles typically feature a hydrophobic core, composed of the polyphosphoester block, which can encapsulate hydrophobic molecules, and a hydrophilic shell that provides stability in aqueous environments and can prevent non-specific interactions in biological systems. acs.orgnih.gov The self-assembly process is driven by the minimization of interfacial energy between the hydrophobic polymer segments and the aqueous medium. chemrxiv.org Researchers have successfully synthesized ABA-type amphiphilic triblock copolymers, such as PEEP-PDS-PEEP, where the hydrophobic block contributes to the formation of micelles that can serve as nanocarriers. rsc.org The ability to control the polymer architecture through methods like ROP allows for the tuning of nanoparticle size and morphology, which is critical for applications in areas like drug delivery. acs.orgacs.org

Table 1: Examples of Self-Assembled Nanostructures from Amphiphilic Copolymers

| Copolymer System | Hydrophobic Block | Hydrophilic Block | Assembled Structure | Typical Size Range |

|---|---|---|---|---|

| PEO-b-PPE | Polyphosphoester (e.g., from this compound) | Poly(ethylene oxide) (PEO) | Micelles, Nanoparticles | 70-100 nm acs.org |

| PEEP-PDS-PEEP | Poly(disulfide) (PDS) | Poly(ethyl ethylene (B1197577) phosphate) (PEEP) | Micelles | Not Specified rsc.org |

| HPHSEP-star-PEP | Hyperbranched Polyphosphate | Linear Polyphosphate | Micellar Nanoparticles | 70-100 nm acs.org |

Stimuli-responsive polymers are advanced materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, or redox potential. nih.govnih.govmdpi.com This "smart" behavior is highly desirable for applications requiring controlled release or targeted action. nih.gov Polyphosphoesters can be engineered to be stimuli-responsive by incorporating sensitive moieties into their structure.

A key area of research is the development of reduction-responsive polymers, which are designed to degrade or change conformation in the reductive environments found inside cells. nih.gov This is often achieved by introducing disulfide bonds into the polymer backbone or as linkers for side chains. rsc.orgnih.gov These disulfide linkages are stable in the oxidizing extracellular environment but are readily cleaved by reducing agents like glutathione, which is present in high concentrations within cells. acs.orgnih.gov For instance, an amphiphilic triblock copolymer, poly(ethyl ethylene phosphate)-b-poly(disulfide)-b-poly(ethyl ethylene phosphate) (PEEP-PDS-PEEP), was designed to form nanoparticles that disassemble upon exposure to a reductive environment, triggering the release of an encapsulated payload. rsc.org Similarly, novel redox-responsive polyphosphate nanosized assemblies based on hyperbranched multiarm copolyphosphates have been shown to be destructed under reductive conditions, demonstrating their potential as smart drug delivery platforms. acs.org

The same amphiphilic properties that drive self-assembly also allow block copolymers derived from this compound to function as polymeric surfactants. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Polymeric surfactants offer advantages over their small-molecule counterparts, including enhanced stability and the ability to form more robust and versatile structures.

The dual hydrophobic-hydrophilic nature of these block copolymers enables them to stabilize emulsions and suspensions, act as dispersing agents, or function as detergents. nih.gov By adjusting the relative lengths of the hydrophobic polyphosphoester block and the hydrophilic block, the surfactant properties, such as the critical micelle concentration (CMC) and the hydrophilic-lipophilic balance (HLB), can be finely tuned to suit specific applications, ranging from industrial processes to consumer products.

A significant advantage of polyphosphoesters is their inherent biodegradability and biocompatibility. acs.orgnih.gov The phosphoester bond in the polymer backbone is susceptible to hydrolysis, breaking down into smaller, non-toxic molecules that can be safely metabolized or excreted by the body. acs.orgutwente.nl The degradation products are often phosphoric acid, alcohols, and diols, which are generally well-tolerated. utwente.nl The rate of degradation can be controlled by modifying the polymer's side chains; for example, bulkier or more hydrophobic side chains can slow down the rate of water penetration and subsequent hydrolysis. acs.orgutwente.nl

This combination of biodegradability and biocompatibility makes PPEs excellent candidates for biomedical applications and environmentally friendly materials. acs.orgcapes.gov.br They are extensively investigated for use in tissue engineering scaffolds, which provide temporary support for cell growth and tissue regeneration before degrading away. nih.gov Furthermore, their safety profile makes them suitable for creating nanocarriers for drug and gene delivery, where minimizing toxicity is paramount. acs.orgnih.gov The development of PPE-based biomaterials is a rapidly growing field, with ongoing research focused on creating functional platforms for a wide array of material science and biomedical challenges. acs.org

Role in Catalysis and Ligand Development (broader phospholane (B1222863) derivatives)

While polyphosphoesters themselves are primarily explored for material applications, the core phospholane structure is a critical component in the field of asymmetric catalysis. Chiral phospholane derivatives serve as highly effective ligands for transition metal catalysts, enabling the synthesis of chiral molecules with high enantioselectivity.

Asymmetric catalysis is a powerful tool for producing optically active compounds, which are crucial in the pharmaceutical, agrochemical, and fragrance industries. nih.gov The success of these catalytic reactions heavily relies on the design of chiral ligands that coordinate to a metal center and control the stereochemical outcome of the reaction. nih.govnih.gov Chiral phosphine (B1218219) ligands are particularly prominent due to their strong coordination to transition metals. nih.gov

Phospholanes, five-membered phosphorus-containing heterocyclic compounds, have garnered significant attention as building blocks for these ligands. researchgate.netresearchgate.net The DuPHOS family of ligands, developed by M.J. Burk, are benchmark C2-symmetric bis(phospholanes) that have demonstrated exceptional performance in highly enantioselective hydrogenation reactions. nih.gov These ligands feature chirality on the carbon backbone of the phospholane ring. nih.gov

Another class of ligands possesses chirality at the phosphorus atom itself, known as P-chiral ligands. nih.gov These ligands, which can be conformationally rigid and electron-rich, have also shown excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov The synthesis of these complex ligands often involves the use of phosphine-borane intermediates. nih.gov The modular nature of phospholane ligand synthesis allows for systematic tuning of their steric and electronic properties to optimize performance for specific catalytic transformations, such as asymmetric hydrogenation, hydroformylation, and allylic alkylation. researchgate.netdicp.ac.cnsigmaaldrich.com

Table 2: Prominent Chiral Phospholane Ligands in Asymmetric Catalysis

| Ligand Family | Type of Chirality | Key Structural Feature | Notable Applications |

|---|---|---|---|

| DuPHOS | Backbone Chirality (C2-Symmetric) | Bis(phospholane) | Asymmetric Hydrogenation nih.gov |

| TangPhos | P-Chiral | P-Chiral Bisphospholane | Asymmetric Hydrogenation of various olefins sigmaaldrich.com |

| UCAPs | Mixed Chirality | Phosphine-Phospholane | Asymmetric Hydrogenation researchgate.netresearchgate.net |

| Phosphine-Phosphoramidites | Mixed Chirality | Bidentate Phosphorus Ligands | Asymmetric Hydrogenation, Hydroformylation dicp.ac.cn |

Integration of Phosphorus Heterocycles in Transition-Metal-Catalyzed Reactions

Phosphorus-containing heterocycles, a category that includes the structural motifs found in polymers derived from this compound, have become essential components in the field of transition-metal-catalyzed reactions. Their unique electronic and steric properties distinguish them from classical phosphine ligands. ethz.ch

Phosphinines and related phosphorus heterocycles are noted for their pronounced π-acceptor characteristics. This electronic feature makes them particularly effective at stabilizing electron-rich, low-oxidation-state metal centers, which are common intermediates in catalytic cycles. ethz.ch The coordination of the phosphorus heterocycle to the metal can, however, alter the aromaticity of the ring system, influencing its reactivity. ethz.ch For instance, upon coordination to metal centers with limited π-back-donation capabilities, the phosphinine ring can behave more like a reactive polyene, opening avenues for further functionalization. ethz.ch

The development of synthetic routes to functionalized phosphorus heterocycles has been a key driver of their application in catalysis. ethz.ch P-chiral phosphanes, which can be derived from heterocyclic precursors, are seeing a resurgence in asymmetric catalysis, a field crucial for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. rsc.org The ability to synthesize a wide variety of these ligands from accessible starting materials facilitates the design of tailored catalysts for specific transformations. rsc.org

| Feature | Description | Catalytic Relevance | Reference |

|---|---|---|---|

| Electronic Properties | Strong π-acceptor character, energetically low LUMO. | Stabilization of low-valent, electron-rich metal centers (e.g., in Rh(I) or Ni(0) complexes). | ethz.ch |

| Structural Diversity | Facile synthesis of functionalized and P-chiral heterocycles. | Enables creation of ligand libraries for catalyst screening and optimization in asymmetric synthesis. | rsc.org |

| Coordination Chemistry | Aromaticity of the heterocycle is disrupted upon coordination to certain metals. | Creates reactive P=C double bonds within the complex, allowing for post-coordination modification. | ethz.ch |

| Reactivity | Can undergo reactions such as the Arbuzov reaction within a metal complex. | Offers pathways to new types of functionalized phosphonate-containing ligands and materials. | ethz.ch |

Utilization as Versatile Intermediates in Organic Synthesis and Materials Science

The monomer this compound and the resulting polyphosphoesters are highly valuable intermediates for creating a wide array of functional materials. The ease of synthesizing cyclic phosphate (B84403) monomers and their subsequent ring-opening polymerization (ROP) provides a straightforward path to well-defined polymers. utwente.nlnih.gov

A key advantage of PPEs is the ability to precisely control their physicochemical properties by modifying the pendant side-chain on the phosphorus atom—in this case, the butoxy group. utwente.nlnih.gov This pendant group can be substituted with various other functional moieties to tune characteristics like solubility, degradation rate, and thermal properties. utwente.nlnih.gov For example, a novel cyclic phosphate monomer with a benzyloxyethoxy side group was developed to introduce protected hydroxyl groups, which could later be deprotected without degrading the polymer backbone. mpg.de This highlights the potential for creating multifunctional polymers by copolymerizing monomers like this compound with other functional cyclic phosphates. mpg.de

In materials science, these polymers are foundational for developing advanced biomaterials. acs.org Their inherent biodegradability and biocompatibility make them suitable for applications such as tissue engineering scaffolds and nanocarriers for drug delivery. nih.govacs.orgacs.org The phosphoester linkage provides a site for hydrolytic or enzymatic degradation, a crucial feature for materials used in regenerative medicine. nih.gov Furthermore, PPEs can be synthesized as copolymers with other monomers, such as lactide or terephthalate (B1205515) derivatives, to create new classes of biodegradable polymers with tailored mechanical and degradation properties. nih.gov

Emerging Areas of Research

The unique structure of the phosphorus heterocycle in PPEs derived from this compound opens up new frontiers in materials science and sustainable chemistry.

Phosphorus-containing materials are at the forefront of research into new luminescent and electroluminescent substances. researchgate.netswansea.ac.uk Phosphate-based compounds are recognized as excellent host materials for activator ions (such as rare-earth elements) due to their high chemical and thermal stability, low toxicity, and ability to support high quantum yields. ijcrt.org These materials are integral to the development of solid-state lighting, particularly white light-emitting diodes (WLEDs). ijcrt.orgresearchgate.net

Phosphorus heterocycles, in particular, offer distinct advantages for applications in organic light-emitting diodes (OLEDs). swansea.ac.uk Their inherent structural features can lead to superior thermal stability and high fluorescence quantum yields. swansea.ac.uk By embedding phosphorus heterocycles into π-extended systems, researchers have created materials with exceptional optical properties, including absorption in the visible spectrum and significantly red-shifted fluorescence. rsc.org These properties are tunable by altering the substituents on the heterocyclic ring. For instance, functionalizing the 4-position of a λ⁵-phosphinine ring with different groups has been shown to significantly impact absorption and emission wavelengths. rsc.org The development of polymers with repeating phosphorus heterocycles, such as those from this compound, could lead to novel polymeric luminescent materials with tailored photophysical properties. swansea.ac.ukrsc.org

| Material Type | Key Properties | Emerging Application | Reference |

|---|---|---|---|

| Rare-Earth Activated Phosphates | Excellent host for activator ions, high thermal/chemical stability, high quantum efficiency. | Phosphors for white LEDs and display panels. | researchgate.netijcrt.org |

| π-Conjugated Phosphorus Heterocycles | High fluorescence quantum yields, tunable emission wavelengths, good thermal stability. | Emitters, hosts, and charge-blocking layers in OLEDs. | swansea.ac.ukrsc.org |

| Hybrid Metal-Organic Phosphites/Phosphates | Tunable room temperature phosphorescence (RTP) through controlled luminophore configuration. | Security systems, optoelectronics, and biological imaging. | acs.org |

| BODIPY Dyes with P(V)-Substituted Heterocycles | High fluorescence quantum yields (up to 99%), bathochromic shifts in absorption/emission. | Advanced fluorogenic materials and nontoxic bio-imaging agents. | rsc.org |

The quest for sustainable materials has positioned polyphosphoesters as polymers of significant interest. utwente.nl Their degradable nature offers a distinct advantage over persistent polymers like poly(ethylene glycol) (PEG) and polyolefins. utwente.nlutwente.nl PPEs derived from monomers such as this compound are being investigated as (bio)degradable alternatives for a range of applications, from biomedical devices to sustainable agrochemicals. utwente.nlacs.org

A particularly innovative area of research involves programming the degradation of polymers. Scientists have drawn inspiration from the intramolecular transesterification mechanism of RNA to design polylactide (PLA) derivatives that can degrade in seawater. utwente.nl This was achieved by copolymerizing lactide with a cyclic phosphoester monomer containing a protected hydroxyl group. After deprotection, the pendant hydroxyl group accelerates the hydrolysis of the main polymer chain. utwente.nl This concept of introducing "breaking points" into stable polymer backbones using functional cyclic phosphoesters is a powerful strategy in sustainable polymer science.

Furthermore, the versatility of PPEs allows for the creation of smart, responsive materials. The ability to independently adjust properties like solubility and degradability by modifying the polymer backbone and side chains is a significant advantage over traditional degradable polyesters. utwente.nl This tunability is crucial for developing materials with environment-specific degradation profiles, contributing to the circular economy and reducing plastic pollution. lodz.pl

Vi. Analytical and Characterization Techniques for 2 Butoxy 1,3,2 Dioxaphospholane 2 Oxide and Its Polymers

Spectroscopic Characterization

Spectroscopic methods are fundamental to the molecular-level analysis of 2-Butoxy-1,3,2-dioxaphospholane 2-oxide, offering detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural identity and assessing the purity of this compound. rsc.org Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous evidence for the presence of the butoxy group and the cyclic phospholane (B1222863) oxide ring.

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the butyl chain and the ethylene (B1197577) glycol moiety of the dioxaphospholane ring. The chemical shifts and coupling patterns are unique to the molecule's structure. For instance, the methylene (B1212753) protons of the ethylene glycol group typically appear as a multiplet, while the protons of the butoxy group show distinct signals for the α, β, γ, and terminal methyl protons.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct resonances for each unique carbon atom in the molecule. rsc.org The chemical shifts are indicative of the carbon's local electronic environment, allowing for the assignment of signals to the carbons of the dioxaphospholane ring and the butoxy side chain.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for characterizing organophosphorus compounds. rsc.org this compound displays a characteristic chemical shift in the ³¹P NMR spectrum, which confirms the pentavalent oxidation state of the phosphorus atom and its cyclic environment. This technique is also highly sensitive to the purity of the sample, with impurities often appearing as separate signals.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 0.8-4.5 | Presence and connectivity of butoxy and ethylene glycol protons |

| ¹³C | 13-70 | Carbon skeleton of the butoxy group and dioxaphospholane ring |

| ³¹P | 10-20 | Confirmation of the pentavalent cyclic phosphate (B84403) structure |

Interactive Data Table: Representative NMR Data Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further corroborate its structure. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound (180.14 g/mol ). alfa-chemistry.comevitachem.com

The fragmentation of the molecule under electron ionization (EI) can provide valuable structural information. Common fragmentation pathways may involve the loss of the butoxy group, cleavage of the dioxaphospholane ring, or rearrangements, leading to characteristic fragment ions. For instance, a study on the fragmentation of related 1,2,5-oxadiazole N-oxide derivatives demonstrated how specific losses, such as the loss of an OH radical, can be elucidated through detailed analysis. researchgate.net While a direct fragmentation analysis for this compound is not detailed in the provided results, the principles of mass spectrometric fragmentation of organophosphorus compounds are well-established.

| Technique | Information Obtained | Relevance |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirms molecular identity and provides structural clues |

Interactive Data Table: Key Mass Spectrometry Data

Chromatographic Analysis for Polymer Characterization

Chromatographic techniques are essential for analyzing the polymers derived from this compound, providing critical information about their size and distribution.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and polydispersity index (PDI) of polymers synthesized from this compound. vt.edu This technique separates polymer chains based on their hydrodynamic volume in solution.

In a typical SEC analysis, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.

The key parameters obtained from SEC are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

The choice of solvent is critical for accurate SEC analysis, as it must be a good solvent for the polymer to ensure proper dissolution and prevent interactions with the column material. vt.edu

| Parameter | Description | Significance |

| Mn | Number-average molecular weight | Relates to the colligative properties of the polymer |

| Mw | Weight-average molecular weight | Influences bulk properties like viscosity and toughness |

| PDI (Mw/Mn) | Polydispersity Index | Describes the uniformity of polymer chain lengths |

Interactive Data Table: Typical SEC Parameters for Polymer Characterization

Advanced Structural Determination

For an unambiguous determination of the three-dimensional structure of cyclic phospholanes in the solid state, X-ray crystallography is the definitive technique.

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been successfully applied to determine the structures of various other phospholane derivatives. researchgate.netnih.gov These studies reveal important details about the ring conformation, which is often a twisted envelope or half-chair, and the orientation of the substituents on the phosphorus atom. Such structural information is invaluable for understanding the reactivity and properties of these cyclic phosphorus compounds.

| Technique | Information Obtained | Relevance |

| X-ray Crystallography | Precise bond lengths, bond angles, and conformation in the solid state | Provides definitive proof of structure and stereochemistry |

Interactive Data Table: Information from X-ray Crystallography of Related Phospholanes

Morphological and Self-Assembly Characterization

The investigation of polymer morphology and self-assembly provides critical insights into the supramolecular structures formed by polymers derived from this compound. The amphiphilic nature of block copolymers, which incorporate a poly(this compound) block, enables them to self-assemble into ordered structures like micelles in a selective solvent. Characterizing these nanostructures is essential for understanding their behavior and potential applications.

The spontaneous aggregation of amphiphilic block copolymers in a solvent above a certain concentration leads to the formation of micelles. These structures typically consist of a core formed by the insoluble block and a corona formed by the soluble block, which stabilizes the micelle in the solvent. A variety of analytical techniques are employed to study the critical parameters and architecture of these micelles, including their formation threshold, size, size distribution, and shape.

Dynamic Light Scattering (DLS)

DLS is a primary technique for determining the hydrodynamic size and size distribution of micelles in solution. The method measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size. For block copolymers based on polyphosphoesters, such as poly(ε-caprolactone)-block-poly(ethyl ethylene phosphate) (PCL-PEEP), a close structural analog to polymers of this compound, DLS is instrumental. Studies on PCL-PEEP have shown that these copolymers can self-assemble into micelles with a hydrodynamic diameter of approximately 20 nm. nih.gov DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a narrow, more uniform size distribution of the micelles.

Transmission Electron Microscopy (TEM)